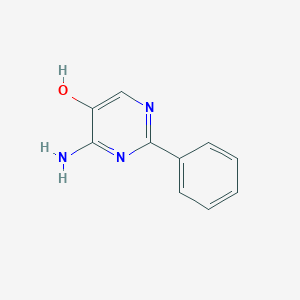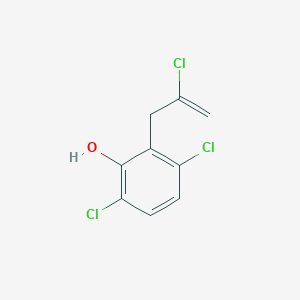
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is an organic compound with a complex structure that includes multiple chlorine atoms and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol typically involves the chlorination of a suitable precursorThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are chlorinated in the presence of catalysts to increase the yield and efficiency of the reaction. The use of continuous flow reactors and advanced separation techniques can further enhance the production process, ensuring high purity and consistency of the final product .
化学反応の分析
Types of Reactions
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the double bond in the prop-2-enyl group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dechlorinated or hydrogenated derivatives. Substitution reactions can produce a variety of functionalized phenols .
科学的研究の応用
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its phenolic structure.
Industry: It can be used in the production of specialty chemicals, including herbicides and fungicides.
作用機序
The mechanism by which 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can disrupt normal biological processes, leading to the desired therapeutic or inhibitory effects .
類似化合物との比較
Similar Compounds
2,6-Dichlorophenol: A simpler compound with two chlorine atoms on the phenol ring.
3,6-Dichloro-2-propyl phenol: Similar in structure but with a propyl group instead of a chloroprop-2-enyl group.
Uniqueness
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is unique due to the presence of the chloroprop-2-enyl group, which imparts different chemical reactivity and biological activity compared to its simpler analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H7Cl3O |
|---|---|
分子量 |
237.5 g/mol |
IUPAC名 |
3,6-dichloro-2-(2-chloroprop-2-enyl)phenol |
InChI |
InChI=1S/C9H7Cl3O/c1-5(10)4-6-7(11)2-3-8(12)9(6)13/h2-3,13H,1,4H2 |
InChIキー |
DPKRVBBLCXPTLO-UHFFFAOYSA-N |
正規SMILES |
C=C(CC1=C(C=CC(=C1O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


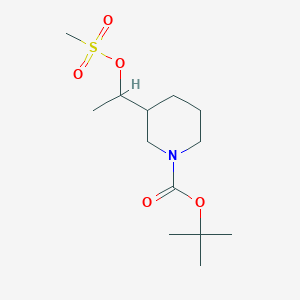
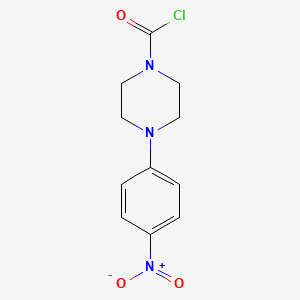
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
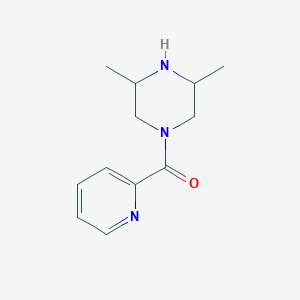
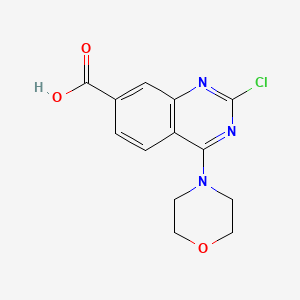
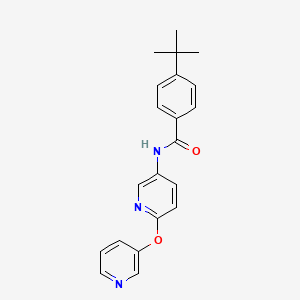
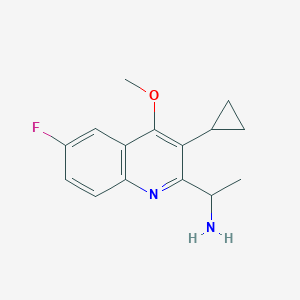
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
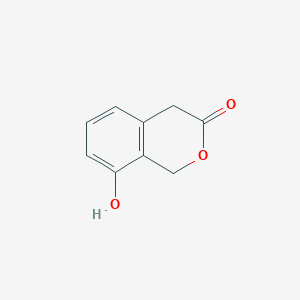

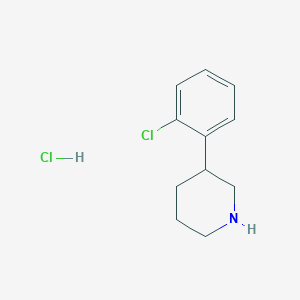
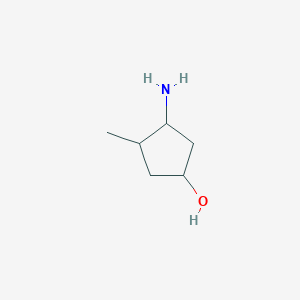
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
